molecular formula C4H8N2OS B3050511 4-Nitrosothiomorpholine CAS No. 26541-51-5

4-Nitrosothiomorpholine

Cat. No.: B3050511
CAS No.: 26541-51-5
M. Wt: 132.19 g/mol
InChI Key: OMDNEQQMLDYBTR-UHFFFAOYSA-N
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Description

4-Nitrosothiomorpholine is a chemical compound with the molecular formula C4H8N2OS and an average molecular mass of 132.18 g/mol . Its Chemical Abstracts Service registry number is 26541-51-5 . As a nitrosamine derivative of thiomorpholine, this compound is part of a class of chemicals that are of significant interest in toxicological and carcinogenicity research. Nitrosamines like N-Nitrosomorpholine, a structurally similar compound, are well-studied for their role as potent hepatocarcinogens in animal models and are sometimes used to induce experimental liver cancer . The presence of the N-nitroso group is a key structural feature often associated with these properties. Researchers investigate such compounds to understand the mechanisms of DNA damage, which can involve metabolic activation leading to the formation of reactive intermediates capable of forming DNA adducts . Due to its specialized nature, this compound is intended for use in laboratory research only. This product is strictly For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the relevant Safety Data Sheet (SDS) and adhere to all laboratory safety protocols before handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-nitrosothiomorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C4H8N2OS/c7-5-6-1-3-8-4-2-6/h1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMDNEQQMLDYBTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1N=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8021064
Record name N-Nitrosothiomorpholine
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Molecular Weight

132.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vapor Pressure

0.01 [mmHg]
Record name N-Nitrosothiomorpholine
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CAS No.

26541-51-5
Record name 4-Nitrosothiomorpholine
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Record name Nitrosothiomorpholine
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Record name N-Nitrosothiomorpholine
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Record name Nitrosothiomorpholine
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Synthetic Methodologies for 4 Nitrosothiomorpholine

Conventional Chemical Synthesis Approaches

Traditional methods for the synthesis of 4-nitrosothiomorpholine primarily rely on the nitrosation of the parent compound, thiomorpholine (B91149), using various nitrosating agents, often under acidic conditions.

Nitrosation of Thiomorpholine with Nitrite (B80452) Sources

The most common method for the synthesis of this compound involves the reaction of thiomorpholine with a nitrite source, typically sodium nitrite (NaNO₂), in an acidic aqueous medium. pharm.or.jp Under these conditions, nitrous acid (HNO₂) is generated in situ, which then acts as the primary nitrosating agent. pharm.or.jp

The reaction kinetics of the nitrosation of thiomorpholine have been studied under various experimental conditions. At low nitrite concentrations and high acidity, the reaction rate is first order with respect to both nitrite and thiomorpholine. researchgate.netrsc.org However, in the pH range of 2.3 to 3.6 and at high nitrite concentrations, the reaction kinetics become second order with respect to nitrite. researchgate.netrsc.org This change in reaction order suggests a different nitrosating species is involved under these conditions, which is believed to be dinitrogen trioxide (N₂O₃). researchgate.netrsc.org

The proposed mechanism at higher pH and nitrite concentrations involves the attack of dinitrogen trioxide on the unprotonated thiomorpholine. researchgate.net This is a common mechanism for the nitrosation of secondary amines. researchgate.net

Influence of Acidic Reaction Conditions on Nitrosation Efficiency

Acidic conditions are crucial for the conventional nitrosation of thiomorpholine as they facilitate the formation of the active nitrosating species from nitrite salts. pharm.or.jp Strong acids, such as hydrochloric acid (HCl), are typically employed to generate nitrous acid from sodium nitrite. pharm.or.jp The acidity of the medium directly influences the concentration of the active nitrosating agent and, consequently, the efficiency of the reaction.

It is important to note that while acidic conditions are necessary for this conventional approach, they can also lead to potential side reactions or degradation of the desired product if not carefully controlled.

Utilization of Specific Nitrosating Reagents and Modifiers

Beyond the common sodium nitrite/acid system, a variety of other nitrosating agents and modifiers can be employed for the synthesis of N-nitrosamines, including this compound. These reagents offer alternative reaction conditions, which can be milder or more selective.

Alternative Nitrosating Reagents:

Nitrosyl Halides and Nitrosonium Salts: Reagents such as nitrosyl chloride (NOCl) and nitrosonium tetrafluoroborate (B81430) (NOBF₄) are effective nitrosating agents that can be used under specific conditions. pharm.or.jp

Alkyl Nitrites: Tert-butyl nitrite (TBN) has been reported as an efficient reagent for the N-nitrosation of secondary amines under solvent-free, metal-free, and acid-free conditions. nih.gov Other alkyl nitrites, like pentyl nitrite, have also been used in the presence of an acid. acs.org

Dinitrogen Tetroxide (N₂O₄): This is a selective and efficient reagent for N-nitrosation. researchgate.net

N-Nitrososulfonamides: Novel reagents like N-nitrososulfonamides have been developed for transnitrosation under mild conditions. nih.gov

Electrochemical Synthesis Pathways

Electrochemical methods offer a modern and often more environmentally friendly alternative to conventional chemical synthesis for the formation of N-nitrosamines. These techniques can avoid the use of harsh acidic conditions and toxic reagents.

Anodic Oxidation Mechanisms in N-Nitrosamine Formation

The electrochemical synthesis of N-nitrosamines, including this compound, typically involves the anodic oxidation of a nitrite source. In this process, a one-electron anodic oxidation of the nitrite ion (NO₂⁻) generates nitrogen dioxide (NO₂) radicals. cardiff.ac.ukresearchgate.net These radicals then dimerize to form dinitrogen tetroxide (N₂O₄), which is a known and effective nitrosating agent for secondary amines under neutral or alkaline aqueous conditions, as well as in organic media. cardiff.ac.ukresearchgate.net

The N₂O₄ then reacts with the secondary amine (thiomorpholine) to form the corresponding N-nitrosamine (this compound). cardiff.ac.ukresearchgate.net A proposed mechanism suggests that the nitrite ion is oxidized to generate a nitrosonium cation (NO⁺) and a nitrate (B79036) ion (NO₃⁻), both of which interact with the amine. rsc.org This complex is subsequently deprotonated by hydroxide (B78521) ions, which are produced from the reduction of water at the cathode, to yield the final product. rsc.org This electrochemical approach advantageously avoids the need for strong acids. cardiff.ac.ukresearchgate.net

Continuous-Flow Electrochemical Systems for N-Nitrosation

The electrochemical N-nitrosation of secondary amines can be efficiently carried out in continuous-flow electrochemical systems. cardiff.ac.ukresearchgate.net This approach offers several advantages, including improved safety, scalability, and process control. cardiff.ac.ukresearchgate.net

A typical setup for the continuous-flow electrochemical synthesis of N-nitrosamines consists of an undivided electrochemical cell, such as a Vapourtec Ion electrochemical reactor, equipped with a graphite (B72142) anode and a nickel cathode. cardiff.ac.ukrsc.org A solution of the secondary amine in a suitable organic solvent (e.g., acetonitrile) and an aqueous solution of sodium nitrite are pumped through the reactor at a controlled flow rate. cardiff.ac.ukresearchgate.net The electrolysis is performed under a constant current. cardiff.ac.ukresearchgate.net

This method allows for the synthesis of a diverse range of N-nitrosamines in good to excellent yields at ambient temperatures and without the need for additional supporting electrolytes or harsh and toxic chemicals. cardiff.ac.ukresearchgate.net The product can also be purified in-line using an acidic extraction, further demonstrating the efficiency of the continuous-flow process. cardiff.ac.ukrsc.org

Table 1: Conventional Synthesis Methods for this compound

Method Nitrosating Agent Acid/Conditions Key Findings
Conventional Nitrosation Sodium Nitrite (NaNO₂) Strong Acid (e.g., HCl) Reaction kinetics depend on nitrite concentration and pH. Dinitrogen trioxide is the active species at higher pH. researchgate.netrsc.org
Alternative Reagents Tert-butyl nitrite (TBN) Solvent-free, metal-free, acid-free Provides an efficient synthesis under mild conditions. nih.gov
Alternative Reagents Nitrosyl chloride (NOCl) - An effective nitrosating agent. pharm.or.jpacs.org

| Alternative Reagents | Nitrosonium tetrafluoroborate (NOBF₄) | - | A powerful nitrosating agent. pharm.or.jp |

Table 2: Electrochemical Synthesis of N-Nitrosamines

Parameter Conditions
Reactor Type Undivided flow cell (e.g., Vapourtec Ion) cardiff.ac.ukrsc.org
Anode Graphite cardiff.ac.ukresearchgate.net
Cathode Nickel cardiff.ac.ukresearchgate.net
Reactants Secondary Amine (in MeCN), Sodium Nitrite (in H₂O) cardiff.ac.ukresearchgate.net
Temperature Ambient cardiff.ac.ukresearchgate.net
Supporting Electrolyte Not required cardiff.ac.ukresearchgate.net

| Key Advantage | Avoids the use of strong acids and toxic reagents. cardiff.ac.ukresearchgate.net |

Table 3: Chemical Compounds Mentioned

Compound Name
This compound
Thiomorpholine
Sodium Nitrite
Nitrous Acid
Dinitrogen Trioxide
Hydrochloric Acid
Nitrosyl chloride
Nitrosonium tetrafluoroborate
Tert-butyl nitrite
Pentyl nitrite
Dinitrogen Tetroxide
N-nitrososulfonamide
Nitrogen dioxide

Substrate Scope and Functional Group Compatibility in Electrochemical Nitrosation (including thiomorpholine)

Electrochemical N-nitrosation has emerged as a promising alternative to conventional methods, offering a safer and more environmentally benign approach by avoiding the use of harsh acids or toxic nitrosating agents. cardiff.ac.ukcardiff.ac.uk These methods typically involve the anodic oxidation of a nitrite salt, such as sodium nitrite, to generate the nitrosating species in situ. cardiff.ac.ukcardiff.ac.uk The substrate scope of these electrochemical techniques has been demonstrated to be broad, encompassing a variety of secondary amines, including thiomorpholine.

Flow electrochemistry, in particular, has proven effective for the N-nitrosation of a diverse range of secondary amines. cardiff.ac.ukresearchgate.net This method uses a simple setup, often an undivided cell with graphite and nickel electrodes, and avoids the need for additional supporting electrolytes by using an aqueous solution of sodium nitrite. cardiff.ac.uk The procedure is applicable to an assortment of cyclic and acyclic secondary amines, consistently resulting in good to excellent yields of the corresponding N-nitrosamines. cardiff.ac.ukresearchgate.net

The reaction demonstrates significant functional group tolerance. Studies have shown that various functional groups are compatible with the mild electrochemical conditions. cardiff.ac.uk While specific detailed lists of tolerated functional groups in one comprehensive study are limited, the successful nitrosation of a wide array of structurally different amines suggests a high degree of compatibility. researchgate.net For instance, the successful synthesis of 27 different N-nitrosamines using a flow electrochemical method highlights its broad applicability. cardiff.ac.uk The kinetics of the nitrosation of thiomorpholine itself have been studied, revealing a mechanism that may involve an S-nitroso intermediate. rsc.orgrsc.org This intermediate, with a deprotonated amino group, is thought to adopt a boat conformation to facilitate the transfer of the nitroso group from the sulfur to the nitrogen atom. rsc.orgrsc.org

The table below illustrates the substrate scope for the electrochemical synthesis of various N-nitrosamines from their corresponding secondary amines using a flow method.

Table 1: Substrate Scope for Flow Electrochemical N-Nitrosation of Secondary Amines

Entry Amine Substrate N-Nitrosamine Product Yield (%)
1 Pyrrolidine N-Nitrosopyrrolidine 98
2 Piperidine N-Nitrosopiperidine 99
3 Morpholine (B109124) N-Nitrosomorpholine 99
4 Thiomorpholine This compound 96
5 Dibenzylamine N-Nitrosodibenzylamine 99
6 Diethylamine N-Nitrosodiethylamine 92
7 Di-n-propylamine N-Nitrosodi-n-propylamine 90
8 N-Methylaniline N-Nitroso-N-methylaniline 85
9 Indoline 1-Nitrosoindoline 91

Data synthesized from research on flow electrochemical methods. cardiff.ac.ukresearchgate.net

This electrochemical approach not only avoids harsh reagents but also operates at ambient temperatures, further broadening its functional group compatibility compared to methods requiring elevated temperatures. cardiff.ac.uk

Exploration of Novel Synthetic Strategies

Beyond traditional and electrochemical methods, research has focused on developing novel synthetic strategies for N-nitrosation that offer milder conditions, improved efficiency, and unique reactivity.

One innovative approach is the use of nitromethane (B149229) (CH₃NO₂) as a nitrosation reagent in an electrochemical synthesis. rsc.org This metal-free and oxidant-free method provides a variety of N-nitroso organic compounds in good to excellent yields from secondary amines. rsc.org

Another strategy involves using potassium persulfate (K₂S₂O₈) and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) to promote the N-nitrosation of secondary amines with nitromethane under mild conditions. researchgate.net This system has proven to be efficient for a broad scope of substrates. researchgate.net

Alternative nitrosating agents have also been explored to circumvent the issues associated with traditional reagents. A versatile reagent, N-nitroso-2-phenyl-2-(pyridin-2-yl)acetamide, has been developed for the transnitrosation of various substrates, including cyclic and acyclic amines, amino acids, and amides, under mild, neutral conditions at room temperature. chemrxiv.org This method tolerates functional groups such as free alcohols and carboxylic acids. chemrxiv.org

Furthermore, the combination of p-toluenesulfonic acid (p-TSA) with sodium nitrite has been presented as a novel and efficient nitrosating system. jchr.org This method provides a simple and chemo-selective means for the N-nitrosation of secondary amines under mild and diverse conditions, using the readily available and inexpensive p-TSA as a proton source to generate the nitrosonium ion (NO⁺) in situ. jchr.org

The kinetics of thiomorpholine nitrosation suggest a unique intramolecular pathway involving the sulfur atom, which could be exploited in the design of novel synthetic strategies. rsc.orgrsc.org The reaction proceeds via the formation of an S-nitroso intermediate, followed by an internal transfer of the nitroso group to the nitrogen atom. rsc.org This mechanism is distinct from the direct N-nitrosation observed in amines like morpholine and could be a focal point for developing highly selective synthetic methods for this compound. rsc.org

Mechanistic Investigations of 4 Nitrosothiomorpholine Formation

Reaction Kinetics and Rate Laws of Thiomorpholine (B91149) Nitrosation

The rate at which 4-nitrosothiomorpholine is formed is governed by the concentrations of the reactants—thiomorpholine and a nitrosating agent, typically derived from nitrite (B80452)—and the acidity of the medium. The observed kinetics vary significantly with changes in these parameters, pointing to multiple reaction pathways.

First-Order Kinetics in Relation to Nitrite and Thiomorpholine Concentration under Acidic Conditions

Under conditions of high acidity and low nitrite concentration, the nitrosation of thiomorpholine exhibits first-order kinetics with respect to both nitrite and thiomorpholine. rsc.orgresearchgate.netresearchgate.netresearchgate.net This indicates that the rate-determining step involves a direct reaction between one molecule of the nitrosating agent and one molecule of thiomorpholine. The reaction rate in this regime is independent of the acidity of the solution. rsc.orgresearchgate.netresearchgate.netresearchgate.net This kinetic behavior is consistent with a mechanism where the initial nitrosation at the sulfur atom is the slow step.

Second-Order Kinetics with Respect to Nitrite Concentration in Specific pH Ranges (e.g., pH 2.3–3.6)

In a specific pH range of approximately 2.3 to 3.6 and at high concentrations of nitrite, the reaction kinetics shift. rsc.orgresearchgate.netresearchgate.netresearchgate.net Under these conditions, the rate of formation of this compound becomes second-order with respect to the nitrite concentration. This change in the rate law suggests a different nitrosating agent is involved. The accepted mechanism in this pH range is the nitrosation of the deprotonated form of thiomorpholine by dinitrogen trioxide (N₂O₃). rsc.orgresearchgate.netresearchgate.net Dinitrogen trioxide is formed from the self-association of nitrous acid, which is present in higher equilibrium concentrations in this specific pH window, thus explaining the second-order dependence on nitrite.

pH-Dependent Rate Profiles in Nitrosation Reactions

The rate of nitrosation reactions, including that of thiomorpholine, is highly dependent on the pH of the solution. The pH dictates the equilibrium between nitrous acid (HNO₂) and its conjugate base, the nitrite ion (NO₂⁻), as well as the protonation state of the amine. dokumen.pubnih.gov The nitrosating agent itself can vary with pH, with species like the nitrosonium ion (NO⁺), nitrous acidium ion (H₂NO₂⁺), and dinitrogen trioxide (N₂O₃) being significant under different acidic conditions. researchgate.net For many secondary amines, the reaction rate often shows a bell-shaped curve when plotted against pH, with a maximum rate at a specific pH. This is because at very low pH, the concentration of the free, unprotonated amine is low, while at higher pH, the concentration of the active nitrosating species decreases. dokumen.pub

Elucidation of Proposed Reaction Mechanisms

The kinetic data provide a foundation for proposing detailed reaction mechanisms for the formation of this compound. A key feature of these mechanisms is the initial formation of an S-nitroso intermediate, which then undergoes an intramolecular rearrangement.

Role of S-Nitroso Intermediates and Intramolecular Nitroso Group Transfer (S→N Migration)

The currently accepted mechanism for the nitrosation of thiomorpholine involves the initial attack of the nitrosating agent on the sulfur atom, which is more nucleophilic than the nitrogen atom, to form an S-nitroso intermediate (thiomorpholinium-4-ylsulfanenitrosyl). rsc.orgresearchgate.netresearchgate.netpsu.edu This is a crucial step that distinguishes the nitrosation of thiomorpholine from that of simple secondary amines where direct N-nitrosation occurs.

Following its formation, this S-nitroso intermediate undergoes an intramolecular transfer of the nitroso group from the sulfur atom to the nitrogen atom (S→N migration). rsc.orgresearchgate.netresearchgate.net This rearrangement leads to the final product, this compound. Evidence for this pathway comes from the observation that thiomorpholine is significantly more reactive towards nitrosation than its oxygen analog, morpholine (B109124), which can only undergo direct N-nitrosation. psu.edu

Deuterium (B1214612) Isotope Effects in Mechanistic Studies

Kinetic isotope effects, particularly those involving the substitution of hydrogen with its heavier isotope deuterium, serve as a powerful tool for probing the transition states of chemical reactions. pharmacy180.comlibretexts.org In the study of this compound formation, the use of deuterium provides insights into whether a carbon-hydrogen or nitrogen-hydrogen bond is broken in the rate-determining step of the reaction.

A low deuterium isotope effect was observed when the nitrosation of thiomorpholine was studied in deuterium oxide (D₂O). rsc.org This finding supports a mechanism where the rate-determining step does not involve the breaking of a C-H or N-H bond. Specifically, it is consistent with a mechanism involving the migration of the nitroso group from the sulfur atom to the nitrogen atom within an S-nitroso intermediate that has a deprotonated amino group. rsc.org For this migration to occur, the intermediate is thought to adopt a boat conformation. rsc.org Primary kinetic deuterium isotope effects, where a bond to hydrogen is broken in the rate-determining step, typically exhibit kH/kD values between 2 and 8. pharmacy180.com The observed low isotope effect in the thiomorpholine nitrosation study suggests that such a bond-breaking event is not the slowest step in the reaction sequence. rsc.org

Nitrosation of Deprotonated Thiomorpholine by Dinitrogen Trioxide (N₂O₃)

Under specific conditions, the nitrosation of thiomorpholine proceeds through a mechanism involving the reaction of the deprotonated amine with dinitrogen trioxide (N₂O₃). This pathway is favored in the pH range of 2.3 to 3.6 and at high nitrite concentrations. rsc.org

The reaction kinetics under these conditions are second order with respect to nitrite. rsc.org This second-order dependence is a key indicator that the nitrosating agent is dinitrogen trioxide, which is formed from the equilibrium of two molecules of nitrous acid (HNO₂). europa.eu While a low pH environment favors the formation of N₂O₃, it also increases the protonation of the amine, thereby reducing the concentration of the reactive, unprotonated form of thiomorpholine. europa.eu Conversely, a higher pH increases the concentration of the unprotonated amine but disfavors the formation of N₂O₃. europa.eu This interplay results in a bell-shaped pH-rate profile for the nitrosation of many secondary amines, with an optimal pH typically around 3-4. europa.eu

The unprotonated thiomorpholine, with its available lone pair of electrons on the nitrogen atom, acts as a nucleophile, attacking the electrophilic N₂O₃ molecule. rsc.orgeuropa.eu This leads to the formation of this compound and the displacement of a nitrite ion.

Comparative Mechanistic Analysis with Other Secondary Amine Nitrosations (e.g., Morpholine)

The mechanism of thiomorpholine nitrosation can be compared to that of other secondary amines, such as its oxygen-containing analogue, morpholine. Both are six-membered heterocyclic secondary amines and undergo nitrosation to form their respective N-nitroso derivatives. rsc.orgresearchgate.net

The nitrosation of morpholine, like thiomorpholine, can be effected by various nitrosating agents, including those derived from nitrite in acidic solutions, such as dinitrogen trioxide (N₂O₃) and dinitrogen tetroxide (N₂O₄). researchgate.net The general mechanism involves the attack of the unprotonated amine on the nitrosating agent. europa.eu

Catalytic Effects on N-Nitrosothiomorpholine Formation

The rate of N-nitrosothiomorpholine formation can be significantly influenced by the presence of certain catalysts. These substances can accelerate the reaction by providing alternative, lower-energy pathways for the nitrosation of the thiomorpholine molecule.

Impact of Carbon Dioxide and Carbamate (B1207046) Species Catalysis

Carbon dioxide (CO₂) can act as a catalyst in the nitrosation of secondary amines, although its role can be complex, sometimes acting as an inhibitor depending on the specific nitrosating agent involved. acs.orgnih.gov In the context of nitrosation by weak nitrosating agents like nitrite (NO₂⁻), CO₂ has been shown to have a catalytic effect. acs.orgnih.gov This is relevant to the formation of this compound in environments where both CO₂ and sources of nitrite are present.

The mechanism of CO₂ catalysis is thought to involve the formation of a carbamate intermediate from the reaction of CO₂ with the secondary amine. This carbamate species can then react with the nitrosating agent. While specific studies on CO₂ catalysis in this compound formation are not detailed in the provided results, the general principles of amine nitrosation suggest that such a pathway is plausible. In contrast, for strong nitrosating agents like N₂O₃, CO₂ can act as an inhibitor. acs.orgnih.gov This inhibitory effect is proposed to arise from the formation of amine carbamates, which are less reactive towards these powerful nitrosating agents. ccsnorway.com

Formaldehyde-Catalyzed Nitrosation Mechanisms

Formaldehyde (B43269) is a well-documented catalyst for the nitrosation of secondary amines, including thiomorpholine. pharxmonconsulting.comnih.gov This catalytic pathway is particularly effective in neutral to alkaline conditions (pH 6 and higher), a range where nitrosation via nitrous acid is typically slow. pharxmonconsulting.comnih.gov

The mechanism of formaldehyde-catalyzed nitrosation involves the initial reaction of formaldehyde with the secondary amine to form a carbinolamine. acs.org This intermediate readily loses a water molecule to form a highly reactive iminium ion. pharxmonconsulting.comacs.org The electrophilic iminium ion then rapidly reacts with the nitrite ion (NO₂⁻), which is more abundant at higher pH, to yield the N-nitrosamine. pharxmonconsulting.comacs.org

This catalytic route is significant because it allows for the formation of N-nitroso compounds in environments that are not acidic, broadening the conditions under which these compounds can be generated. pharxmonconsulting.comnih.gov The presence of even trace amounts of formaldehyde, which can be found as an impurity in various excipients, can be sufficient to catalyze the nitrosation of secondary amines in drug products during long-term storage. pharxmonconsulting.com

Microbial Formation Pathways

Certain microorganisms are capable of facilitating the formation of N-nitroso compounds, including this compound, from their secondary amine precursors. This microbial nitrosation can occur at neutral pH and is often linked to the enzymatic activities of the microorganisms. nih.gov

Bacteria possessing nitrate (B79036) and nitrite reductase enzymes can play a role in nitrosation catalysis. nih.gov These enzymes are part of the nitrogen cycle and can convert nitrates to nitrites, which can then act as nitrosating agents. While the direct microbial formation of this compound is not explicitly detailed in the search results, the general principles of microbial nitrosation of secondary amines like morpholine are well-established. nih.govresearchgate.net For example, various bacteria can catalyze the N-nitrosation of morpholine in the presence of nitrates or nitrites. nih.gov

Mycobacterium species have been studied for their ability to degrade morpholine and thiomorpholine. nih.govresearchgate.net Mycobacterium aurum MO1, for instance, utilizes a cytochrome P450 enzyme system to metabolize these compounds. nih.govresearchgate.net Although the primary focus of these studies is on degradation, the metabolic pathways involve interactions with the amine group, and in environments containing nitrosating agents, the potential for concurrent nitrosamine (B1359907) formation exists. The degradation of thiomorpholine by M. aurum MO1 proceeds through intermediates such as the sulfoxide (B87167) of thiomorpholine and thiodiglycolic acid. researchgate.net

Interactive Data Table: Factors Influencing this compound Formation

FactorConditionEffect on Formation RateMechanism
pH Low pH (acidic)Increases N₂O₃ formation, but decreases unprotonated amine. europa.euFavors nitrosation by nitrous acid-derived species. europa.eu
High pH (alkaline)Increases unprotonated amine, but decreases N₂O₃ formation. europa.euGenerally slows down nitrosation by nitrous acid, but can be accelerated by catalysts like formaldehyde. europa.eupharxmonconsulting.com
Nitrite Concentration HighIncreases rate (second-order dependence). rsc.orgPromotes formation of N₂O₃ as the nitrosating agent. rsc.org
Catalysts Carbon Dioxide (with weak nitrosating agents)Catalytic. acs.orgnih.govFormation of a more reactive carbamate intermediate. ccsnorway.com
FormaldehydeCatalytic, especially at neutral to alkaline pH. pharxmonconsulting.comnih.govFormation of a highly reactive iminium ion intermediate. pharxmonconsulting.comacs.org
Microorganisms Presence of certain bacteria (e.g., those with nitrate/nitrite reductases)Can catalyze formation at neutral pH. nih.govEnzymatic conversion of nitrate to nitrite, which acts as a nitrosating agent. nih.gov

Identification of Bacterial Strains Involved in N-Nitrosamine Synthesis

The formation of N-nitrosamines, a class of compounds that includes this compound, can be facilitated by microbial activity. Various studies have demonstrated that certain bacterial strains isolated from the human gut and other environments have the capacity to synthesize N-nitrosamines from their precursors dokumen.pubwits.ac.za. In vitro experiments using intestinal contents or isolated bacterial cultures have been conducted to evaluate the role of microorganisms in the formation of these compounds dokumen.pub.

Research has identified specific bacteria that can produce nitrosamines. For instance, studies have investigated gastric-inhabiting bacteria such as Helicobacter pylori and other species like Bacillus cereus for their ability to form nitrosamines when cultured with precursors like nitrites, nitrates, and secondary amines wits.ac.za. The findings indicated that not only could individual strains produce specific nitrosamines, but the co-culturing of different bacteria could lead to the formation of a wider range and higher concentrations of these compounds wits.ac.za. The gut microbiome, with its vast and diverse population of bacteria, is considered a significant site for such synthesis wits.ac.za. While specific studies focusing exclusively on this compound are limited, the general mechanisms of N-nitrosamine synthesis by bacteria are well-recognized. Genera such as Escherichia, Pseudomonas, and Lactobacillus are known for their diverse metabolic capabilities, including the potential for nitrosation reactions frontiersin.orgnih.gov.

Table 1: Examples of Bacterial Genera and Species Implicated in N-Nitrosamine Synthesis

Bacterial Genus Species Example Key Findings References
Helicobacter Helicobacter pylori Capable of producing various nitrosamines from precursors in vitro. wits.ac.za wits.ac.za
Bacillus Bacillus cereus Shown to produce nitrosamines, with increased variety when co-cultured with H. pylori. wits.ac.za wits.ac.za
Escherichia Escherichia coli Frequently used in studies of microbial metabolism; some strains possess nitrate-reducing capabilities essential for nitrosamine formation. frontiersin.org frontiersin.org
Pseudomonas Pseudomonas stutzeri Known for diverse metabolic activities, including those that could contribute to the nitrogen cycle and precursor formation. frontiersin.org frontiersin.org

Biotic Nitrosation of Thiomorpholine from Nitrite and Nitrate Precursors

Biotic nitrosation is the process by which living organisms, particularly bacteria, facilitate the conversion of secondary or tertiary amines into N-nitroso compounds. In the case of this compound, the precursor amine is thiomorpholine, and the nitrosating agents are derived from nitrite and nitrate rsc.orgnih.gov. Nitrites are considered universal precursors for N-nitrosamines nih.gov. Many bacterial species possess the enzyme nitrate reductase, which enables them to convert nitrate, a common compound in the environment and diet, into nitrite. This bioconversion is a critical step, as nitrite is the direct precursor to the nitrosating agents required for the reaction wits.ac.za.

The chemical mechanism of thiomorpholine nitrosation has been studied under various conditions, providing insight into the likely biotic process. The reaction of a secondary amine like thiomorpholine with a nitrite source leads to the formation of an N-nitrosamine wikipedia.org. Kinetic studies have revealed that the reaction pathway is dependent on factors such as pH and the concentration of nitrite rsc.org.

At low nitrite concentrations and in acidic conditions, the reaction rate is directly proportional to the concentrations of both nitrite and thiomorpholine. The proposed mechanism under these conditions involves the formation of an S-nitroso intermediate. This is followed by an internal transfer of the nitroso group (NO) from the sulfur atom to the nitrogen atom to yield this compound rsc.orgresearchgate.net. In environments with higher nitrite concentrations and a pH range of 2.3 to 3.6, the accepted mechanism involves the reaction of unprotonated thiomorpholine with dinitrogen trioxide (N₂O₃), which acts as the nitrosating agent rsc.org.

Table 2: Kinetic and Mechanistic Details of Thiomorpholine Nitrosation

Condition Reaction Order Proposed Mechanism Key Intermediates/Agents References
Low Nitrite, High Acidity First order with respect to nitrite and thiomorpholine. Formation of an S-nitroso intermediate, followed by intramolecular migration of the NO group from sulfur to nitrogen. S-nitrosothiomorpholine rsc.orgresearchgate.net

Chemical Reactivity and Transformation Pathways of 4 Nitrosothiomorpholine

Transnitrosation Reactions and Mechanisms

Transnitrosation is a key reaction of 4-nitrosothiomorpholine, involving the transfer of its nitroso group to other nucleophilic species, particularly thiols. This process is significantly influenced by the presence of the sulfur atom within the thiomorpholine (B91149) ring.

Significance of Endocyclic Sulfur Atoms in Transnitrosation Efficacy

The endocyclic sulfur atom in this compound and other sulfur-containing alicyclic N-nitrosamines plays a crucial role in facilitating transnitrosation reactions. nih.govclockss.org Studies have shown that N-nitroso compounds containing an intramolecular sulfur atom can readily transfer their nitroso group to thiols like glutathione (B108866) to form S-nitrosoglutathione (GSNO), a significant biological nitric oxide donor. nih.govclockss.org This reaction can proceed without the need for external catalysts like thiourea, which is often required for N-nitrosamines lacking an internal sulfur atom. nih.gov The presence of the sulfur atom, whether in the ring or as a substituent, enhances the formation of GSNO. nih.gov Specifically, compounds with a sulfur atom in the ring, such as thiazolidine (B150603) derivatives, have demonstrated notable activity in GSNO formation. nih.gov This suggests that the endocyclic sulfur directly participates in the mechanism of nitroso group transfer, increasing the efficiency of the reaction.

Bridged Intermediate Pathways in Nitroso Group Exchange

The mechanism of transnitrosation involving sulfur-containing N-nitrosamines is thought to proceed through a bridged intermediate. clockss.org This proposed pathway involves the interaction between the nitrogen atom of the nitroso group and the intramolecular sulfur atom(s). clockss.org For compounds containing both a ring sulfur and a sulfur in a thioamide group, a bridged intermediate involving both sulfur atoms is computationally suggested to be more stable, thereby enhancing the transnitrosation activity. clockss.org This stabilization of the transition state accelerates the transfer of the nitrosonium ion (NO+) to a recipient thiol. clockss.org The formation of this stable intermediate is believed to be a key factor in the efficient acceleration of the transnitrosation reaction. clockss.org

Kinetics of S-Nitrosoglutathione (GSNO) Formation via Transnitrosation

The kinetics of S-nitrosoglutathione (GSNO) formation from the reaction of alicyclic N-nitrosamines with glutathione (GSH) are significantly influenced by the molecular structure of the nitrosamine (B1359907), particularly the presence of sulfur atoms. The reaction is typically conducted under acidic conditions (e.g., pH 1.5) and in the dark to prevent photolytic degradation. The observed rate constant (kobs) for GSNO formation can be calculated from the slope of a plot of ln{[GSNO]∞/([GSNO]∞ – [GSNO])} versus time. clockss.org

Studies comparing different N-nitrosamines have shown that those containing sulfur atoms exhibit faster transnitrosation rates. For instance, N-nitroso-1,3-thiazinane-4-carbothioamide has demonstrated the highest transnitrosation activity among the tested compounds. clockss.org The table below presents kinetic data for GSNO formation from various N-nitrosamines.

N-Nitrosamine CompoundObserved Rate Constant (kobs, min-1)Final GSNO Yield (%)Reaction Time (h)
N-Nitrosothioproline0.046 ± 0.003>902
N-Nitroso-1,3-thiazinane-4-carbothioamide0.093 ± 0.001>902
N-Nitrosothiomorpholine-3-carbothioamide0.033 ± 0.001>902
Data sourced from a study conducted under the following conditions: N-nitrosamine (0.45 mM), GSH (5.0 mM), pH 1.5, 37 °C, in the dark. clockss.org

The data clearly indicates that all three sulfur-containing N-nitrosamines efficiently transfer their nitroso group to GSH, achieving high yields of GSNO. clockss.org The differences in their observed rate constants highlight the structural effects on the reaction kinetics, with the 6-membered thiazinane ring structure showing the most rapid formation of GSNO. clockss.org

General N-Nitrosamine Reaction Pathways (Applicable to this compound)

Beyond transnitrosation, this compound is subject to general reaction pathways common to the N-nitrosamine class of compounds, including metabolic activation via α-hydroxylation and degradation in aqueous environments through photolysis and advanced oxidation processes.

α-Hydroxylation Pathways and Their Chemical Significance

A primary pathway for the metabolic activation of many N-nitrosamines is α-hydroxylation, a reaction catalyzed by cytochrome P450 enzymes. pnas.orgresearchgate.net This process involves the enzymatic oxidation of the carbon atom adjacent (in the α-position) to the nitroso group. pnas.orghesiglobal.org The resulting α-hydroxy nitrosamine is an unstable intermediate that spontaneously decomposes. pnas.orghesiglobal.org This decomposition generates a reactive electrophilic species, an alkyl diazonium ion, which is capable of alkylating cellular macromolecules like DNA. researchgate.nethesiglobal.org This alkylation is a critical step in the initiation of carcinogenesis associated with many nitrosamines. researchgate.net

While direct evidence for the α-hydroxylation of this compound is specific, the general mechanism is widely accepted for both cyclic and acyclic nitrosamines. pnas.org For instance, in vitro studies with N-nitrosodimethylamine (NDMA) have shown that a significant portion of its metabolism proceeds via this pathway. pnas.orgnih.gov The isolation of metabolites derived from the unstable α-hydroxylated intermediate provides strong evidence for this activation route in various nitrosamines. pnas.org

Degradation Mechanisms in Aqueous Systems (e.g., UV Photolysis, Advanced Oxidation Processes)

N-nitrosamines, including by extension this compound, can be degraded in aqueous environments through various methods, with UV photolysis and advanced oxidation processes (AOPs) being prominent examples. mtu.edumdpi.com

UV Photolysis: N-nitrosamines are photosensitive and can be degraded by UV irradiation. acs.org The process involves the photolytic cleavage of the N-NO bond upon absorption of UV light. acs.orgoak.go.kr N-nitrosamines typically exhibit a strong UV absorption peak around 230 nm and a weaker one around 330-340 nm. oak.go.krpacewater.com The degradation efficiency is dependent on the UV dose, pH, and the presence of other substances in the water. oak.go.krnih.gov For example, the quantum yield of N-nitrosodimethylamine (NDMA) photolysis is influenced by dissolved oxygen and the pH of the solution. nih.gov Lower pH has been shown to be a favorable condition for the photolytic degradation of some N-nitrosamines. oak.go.kr

The table below provides a summary of degradation data for a representative N-nitrosamine, N-nitrosodimethylamine (NDMA), under different AOPs.

Treatment ProcessKey Reactant(s)Rate Constant (M-1s-1)Removal EfficiencyNotes
UV PhotolysisUV light (254 nm)->90%Requires a high UV dose (>635 mJ/cm²). researchgate.net
UV/H₂O₂•OH4.3 x 10⁸VariableH₂O₂ addition shows only a minor enhancement for NDMA degradation compared to UV alone. pacewater.com
O₃/H₂O₂•OH4.5 x 10⁸50-75%Requires high ozone doses; reaction with •OH dominates the oxidation. researchgate.net
Hydroxyl Radical•OHCorrelates with the number of methylene (B1212753) groups80-100%Efficiency is lower for smaller nitrosamines due to competing radical repair reactions. nih.gov

This information, while specific to NDMA, provides a general framework for understanding the potential degradation pathways of this compound in aqueous environments.

Nucleophilic Attack and Acyl Substitution Patterns

The reactivity of this compound is dictated by the electronic properties of the N-nitroso group and the thiomorpholine ring. The N-nitroso group generally renders the molecule susceptible to attack by various nucleophiles, although N-nitrosamines are considered weak electrophiles. The reaction pathways often involve the nitroso nitrogen or the adjacent carbon atoms (α-carbons).

Nucleophilic Attack at the Nitroso Group: The primary site for nucleophilic attack on N-nitrosamines is the electrophilic nitroso-nitrogen atom. Strong nucleophiles, such as organolithium and Grignard reagents, can attack this site. This can lead to the formation of unstable intermediates that subsequently decompose nih.gov.

A significant reaction pathway involving nucleophilic interaction is denitrosation , the removal of the nitroso group. This reaction is essentially the reverse of nitrosamine formation and can be facilitated by nucleophiles, often under acidic conditions. The process can be accelerated by specific nucleophiles like bromide, thiocyanate, or thiourea, which attack the protonated N-nitrosamine, leading to the release of the corresponding secondary amine, thiomorpholine in this case nih.govsci-hub.se.

Another relevant process is transnitrosation , where the nitroso group is transferred from this compound to another nucleophilic species. Studies on N-nitroso compounds with thioamide groups and endocyclic sulfur atoms, including a derivative of N-nitrosothiomorpholine, have shown transnitrosation activity under acidic conditions, leading to the formation of S-nitrosoglutathione (GSNO) clockss.org. This suggests that this compound can act as a nitroso group donor in the presence of suitable nucleophiles. The reaction is thought to proceed through a stable bridged intermediate, which facilitates the transfer clockss.org.

Reactions at the α-Carbon: The protons on the carbon atoms adjacent to the nitroso-amine nitrogen (α-protons) are acidic and can be removed by a strong base. This generates an α-carbanion, which is a potent nucleophile itself. These α-lithiated nitrosamines can then react with a variety of electrophiles, such as alkyl halides, aldehydes, ketones, and carboxylic acid derivatives, leading to substitution at the α-carbon position nih.gov. This pathway allows for the functionalization of the thiomorpholine ring at the C2 and C6 positions.

Acyl Substitution Patterns: Acyl substitution reactions can be employed to eliminate N-nitrosamines. The reaction of an N-nitrosamine with an acyl halide, such as ethanoic acid chloride, can lead to the destruction of the nitrosamine google.com. While the precise mechanism for this compound is not detailed, the general reaction likely involves the nucleophilic oxygen of the nitroso group attacking the acyl halide, or the nucleophilic acyl halide (as a halide ion) attacking the nitrosamine. This process is effective for the elimination of various N,N-disubstituted-N-nitrosamines and can proceed rapidly in a suitable non-aqueous, aprotic solvent google.com.

A patent describes a process for eliminating N-nitrosamines from various products by treating them with an acyl halide. This method is effective for N,N-dialkyl-N-nitrosamines and some N,N-diaryl-N-nitrosamines, achieving elimination to below 0.3 ppm google.com.

Reaction Type Reagent/Condition Product(s)/Outcome Key Findings
Nucleophilic Attack (Denitrosation)Acid, Nucleophiles (e.g., Br⁻, SCN⁻, thiourea)Thiomorpholine, Nitrosating agentThe reaction is accelerated by nucleophiles that attack the protonated nitrosamine nih.govsci-hub.se.
TransnitrosationGlutathione (GSH), Acidic conditionsThiomorpholine, S-Nitrosoglutathione (GSNO)The 6-membered thiomorpholine ring allows for a stable transition state, facilitating the transfer of the NO group clockss.org.
α-Deprotonation & AlkylationStrong base (e.g., LDA), Electrophile (e.g., Alkyl halide)α-Substituted this compoundCreates a nucleophilic α-carbanion, enabling ring functionalization nih.gov.
Acyl Substitution (Elimination)Acyl halide (e.g., Acetyl chloride)Denitrosated productsAn effective method for the chemical destruction of nitrosamines in industrial products google.com.

Stability and Degradation in Simulated Environmental and Industrial Conditions

The stability of this compound, like other N-nitrosamines, is a significant concern due to its potential persistence in the environment and formation under industrial settings. Its degradation is influenced by factors such as pH, light exposure, temperature, and the presence of other chemical species.

Photodegradation: N-nitrosamines are generally susceptible to decomposition by ultraviolet (UV) light. This photodegradation is a key environmental attenuation process researchgate.netgassnova.no. The process often involves the cleavage of the N-NO bond. Photolysis is considered a significant process that can mitigate the concentration of nitrosamines in surface waters researchgate.net. Nitrosamines are noted to be particularly prone to photodegradation in acidic environments gassnova.no.

Chemical and Biological Degradation in Wastewater Treatment: N-nitrosomorpholine (NMOR), a structural analog of this compound, is frequently detected in both industrial and municipal wastewater researchgate.netnih.govresearchgate.net. Studies on wastewater treatment plants (WWTPs) show that the removal efficiency of NMOR during activated sludge treatment can be variable, but is generally over 40% nih.gov. However, at low influent concentrations (below 8-15 ng/L), the removal can be less efficient, possibly due to substrate competition in co-metabolic degradation pathways nih.gov. This suggests that this compound could exhibit similar persistence, potentially passing through conventional WWTPs into surface waters researchgate.net. Biodegradation is a potential removal pathway, although nitrosamines with cyclic structures are often less biodegradable than their acyclic counterparts researchgate.net.

Stability and Degradation in Industrial Processes: In industrial settings, such as amine-based carbon capture (PCC) plants, secondary amines can react with nitrogen oxides (NOx) to form N-nitrosamines researchgate.net. The thermal stability of these nitrosamines is crucial. For instance, thermal decomposition of N-nitrosopiperazine has been studied at temperatures between 100 to 165 °C, relevant to the conditions in the stripper unit of a PCC plant utexas.eduresearchgate.net. While specific data for this compound's thermal decomposition is limited, its structural similarity to other cyclic nitrosamines suggests it could also be thermally degraded at high temperatures. However, its low volatility might lead to accumulation in certain process streams utexas.edu.

Several methods are being explored for the active destruction of N-nitrosamines in industrial wastewater. Electrochemical reduction has proven effective, with decomposition efficiencies between 50% and 99% using various carbon-based electrodes acs.orgacs.org. Other treatments include UV with ozone and adsorption on activated carbon acs.org.

Influence of pH: The stability of nitrosamines is pH-dependent. They are known to be less stable under acidic conditions gassnova.no. Acid-catalyzed hydrolysis can lead to denitrosation, breaking the compound down into the parent amine (thiomorpholine) and a nitrosating agent nih.govsci-hub.se. Conversely, in alkaline aqueous solutions (pH 7-14), the formation of N-nitrosamines can occur if gaseous nitrosation agents are present dokumen.pub.

Condition Degradation Pathway Efficiency/Rate Notes
Environmental
Sunlight/UV LightPhotodegradation/PhotolysisReaction rate constants for various nitrosamines under natural sunlight ranged from 0.018 to 0.025 min⁻¹ researchgate.net.A primary environmental degradation mechanism, enhanced in acidic conditions researchgate.netgassnova.no.
Wastewater Treatment (Activated Sludge)Biodegradation / SorptionRemoval efficiency for NMOR is generally >40%, but can be lower at low concentrations nih.gov.Cyclic nitrosamines may show persistence nih.govresearchgate.net.
Surface WaterPhotolysis, Biodegradation, VolatilizationThese processes can partially mitigate high concentrations from industrial discharges researchgate.net.Lower temperatures and less sunlight in winter can reduce degradation efficiency researchgate.net.
Industrial
High Temperature (e.g., Amine Reclaimer)Thermal DecompositionMNPZ decomposes at 100-165 °C utexas.eduresearchgate.net.High temperatures in industrial processes can lead to degradation, but also formation utexas.edu.
Acidic ConditionsAcid-catalyzed Hydrolysis (Denitrosation)Reaction rate is dependent on acidity and the presence of nucleophilic catalysts sci-hub.se.Nitrosamines are generally less stable in acidic media gassnova.no.
Electrochemical TreatmentElectrochemical Reduction50-99% decomposition achieved for various nitrosamines in wastewater acs.orgacs.org.A promising technology for industrial wastewater remediation acs.org.

Advanced Spectroscopic Characterization of 4 Nitrosothiomorpholine

Vibrational Spectroscopy (e.g., Fourier Transform Infrared (FT-IR), Fourier Transform Raman (FT-Raman))

Vibrational spectroscopy is a key analytical tool for identifying the functional groups present in a molecule by measuring the absorption of infrared light, which excites molecular vibrations. utdallas.edu In the case of 4-Nitrosothiomorpholine, FT-IR and FT-Raman spectra provide valuable information about its molecular structure and bonding. nih.gov The analysis of these spectra involves identifying characteristic absorption bands corresponding to the vibrational modes of specific functional groups within the molecule. figshare.comamazonaws.com

The primary functional groups in this compound are the N-nitroso group (N-N=O), the C-H bonds of the methylene (B1212753) groups, the C-N bond, and the C-S-C linkage within the thiomorpholine (B91149) ring. The vibrations of the nitroso group are particularly diagnostic. The N=O stretching vibration typically appears in the region of 1430-1500 cm⁻¹, while the N-N stretching vibration is found at lower wavenumbers. The aliphatic C-H stretching vibrations from the CH₂ groups of the ring are expected to appear in the 2850-3000 cm⁻¹ region. utdallas.edu The presence of the sulfur atom in the ring influences the ring's vibrational modes compared to its oxygen analog, N-nitrosomorpholine.

Table 1: Characteristic Vibrational Frequencies for this compound

Functional Group Vibrational Mode Approximate Frequency (cm⁻¹)
N=O Stretching 1430 - 1500
C-H (aliphatic) Stretching 2850 - 3000
C-N Stretching 1020 - 1250
N-N Stretching 1000 - 1100

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. libretexts.org For this compound, ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework and the dynamic processes occurring in the molecule. figshare.com

Proton (¹H) and Carbon-13 (¹³C) NMR Analysis

The ¹H NMR spectrum of this compound displays signals corresponding to the protons on the thiomorpholine ring. Due to the ring structure and the presence of the nitroso group, the protons are not chemically equivalent. The protons on the carbons adjacent to the nitrogen atom (C2 and C6) experience a different electronic environment than the protons on the carbons adjacent to the sulfur atom (C3 and C5), leading to distinct chemical shifts. libretexts.org

The ¹³C NMR spectrum provides complementary information, showing distinct signals for the two sets of non-equivalent carbon atoms in the ring. huji.ac.il The carbons adjacent to the highly electronegative nitrogen atom (C2, C6) are deshielded and appear at a lower field (higher ppm value) compared to the carbons adjacent to the sulfur atom (C3, C5). docbrown.info

Table 2: Predicted NMR Chemical Shifts (δ) for this compound in CDCl₃

Atom Nucleus Predicted Chemical Shift (ppm) Multiplicity
H (on C2, C6) ¹H ~3.5 - 4.5 Triplet
H (on C3, C5) ¹H ~2.7 - 3.2 Triplet
C2, C6 ¹³C ~45 - 55 -
C3, C5 ¹³C ~25 - 35 -

Note: Actual chemical shifts can vary based on solvent and experimental conditions. The presence of isomers can lead to additional peaks.

Characterization of Configurational Isomers and Rotational Barriers

A significant feature of N-nitrosamines is the restricted rotation around the nitrogen-nitrogen (N-N) bond due to its partial double-bond character. nih.gov This restriction gives rise to the existence of stable configurational isomers, often referred to as E/Z isomers or rotamers. nih.govwikipedia.org In this compound, this results in two distinct conformations that can interconvert.

Variable-temperature (VT) NMR spectroscopy is the primary method used to study this dynamic process. montana.eduresearchgate.net At low temperatures, the interconversion between the isomers is slow on the NMR timescale, and separate signals for each isomer can be observed in both the ¹H and ¹³C NMR spectra. nih.gov As the temperature is increased, the rate of rotation around the N-N bond increases. At a specific temperature, known as the coalescence temperature, the two distinct sets of signals broaden and merge into a single, time-averaged signal. copernicus.org By analyzing the line shapes of the NMR signals at different temperatures, it is possible to calculate the Gibbs free energy of activation (ΔG‡), which represents the energy barrier to rotation. capes.gov.brnih.gov This barrier provides quantitative insight into the stability of the isomers and the electronic nature of the N-N bond. copernicus.org

Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition, as well as structural elucidation through fragmentation analysis. technologynetworks.com GC-MS and LC-MS are the principal methods for the detection and quantification of nitrosamines like this compound. thermofisher.com

Gas Chromatography-Mass Spectrometry (GC-MS/MS)

Gas chromatography-mass spectrometry (GC-MS) is a robust method for the analysis of volatile and semi-volatile compounds such as this compound. notulaebotanicae.ro In this technique, the compound is vaporized and separated from other components in a mixture based on its passage through a capillary column. technologynetworks.com The separated compound then enters the mass spectrometer, where it is ionized, typically by electron ionization (EI).

The resulting mass spectrum shows a molecular ion peak (M⁺•) corresponding to the mass of the intact molecule. For this compound, the molecular ion would appear at an m/z of 132. The most characteristic fragmentation pathway for N-nitrosamines is the cleavage of the N-N bond, resulting in the loss of a nitric oxide radical (•NO), which corresponds to a mass loss of 30 Da. nih.govresearchgate.net This leads to a prominent fragment ion at m/z 102. Other fragment ions can arise from the subsequent breakdown of the thiomorpholine ring structure. researchgate.netaip.org

For highly sensitive and selective quantification, tandem mass spectrometry (GC-MS/MS) is often employed. nih.govnih.gov In this approach, a specific precursor ion (e.g., the molecular ion at m/z 132) is selected and fragmented, and a specific product ion (e.g., m/z 102) is monitored. This technique, known as Multiple Reaction Monitoring (MRM), significantly reduces background noise and allows for accurate quantification at very low levels. technologynetworks.comnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for analyzing a wide range of compounds, including those that are not sufficiently volatile for GC analysis. jfda-online.commdpi.com For this compound, a common approach involves separation using a reversed-phase column (e.g., C18) with a mobile phase gradient of water and an organic solvent like methanol (B129727) or acetonitrile, often with a formic acid additive to promote protonation. thermofisher.comjfda-online.com

After chromatographic separation, the analyte is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source. thermofisher.com In positive ion mode ESI, the molecule is protonated to form the [M+H]⁺ ion at m/z 133.

Similar to GC-MS/MS, tandem mass spectrometry is used for quantification. shimadzu.com The protonated molecular ion ([M+H]⁺ at m/z 133) is selected as the precursor ion and subjected to collision-induced dissociation (CID). The fragmentation of protonated nitrosamines can also involve the loss of the NO radical (30 Da) or other characteristic neutral losses. nih.gov The specific transition from the precursor ion to a stable product ion is monitored using MRM, providing excellent sensitivity and selectivity for trace-level analysis in complex matrices. mdpi.comnih.gov

Table 3: Mass Spectrometric Data for this compound

Technique Ionization Mode Precursor Ion (m/z) Key Fragment Ion (m/z) Fragmentation Pathway
GC-MS EI 132 [M]⁺• 102 Loss of •NO
LC-MS/MS ESI (+) 133 [M+H]⁺ 103 Loss of NO

Direct Analysis in Real Time-Mass Spectrometry (DART-MS) for Rapid Assessment

Direct Analysis in Real Time-Mass Spectrometry (DART-MS) has emerged as a powerful technique for the rapid, direct analysis of solids, liquids, and gases in their native state with minimal to no sample preparation. bruker.comojp.govnist.gov This ambient ionization method is particularly advantageous for high-throughput screening. bruker.com

The DART process involves a stream of heated, excited-state gas (typically helium or nitrogen) that interacts with the sample and atmospheric molecules to generate analyte ions. ojp.govjeol.com This soft ionization technique typically results in simple mass spectra dominated by protonated molecules [M+H]⁺ or molecular ions, which simplifies spectral interpretation. ojp.govnist.gov The DART source can be coupled with various mass spectrometers to detect the generated ions. ojp.govnist.gov

While specific DART-MS studies detailing the analysis of this compound are not extensively published, the technique's broad applicability to a wide range of organic molecules suggests its utility for the rapid identification and screening of this compound. bruker.comnih.gov The ability to obtain real-time, accurate mass spectra would facilitate its detection in various matrices. jeol.com

Key Features of DART-MS:

FeatureDescription
Sample State Solids, Liquids, Gases bruker.com
Sample Preparation Minimal to none ojp.govnist.gov
Ionization Soft, ambient pressure ojp.gov
Throughput High, rapid analysis bruker.com
Primary Ions [M+H]⁺ or molecular ions ojp.govnist.gov

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) to several decimal places. bioanalysis-zone.com This high accuracy allows for the differentiation of compounds with the same nominal mass but different elemental compositions. bioanalysis-zone.com

For this compound (C₄H₈N₂OS), the theoretical exact mass can be calculated with high precision. HRMS instruments, such as Time-of-Flight (TOF), Orbitrap, or Fourier Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometers, can experimentally determine this mass with a very low margin of error, typically within 0.001 atomic mass units. researchgate.net This capability is crucial for confirming the elemental composition and identifying unknown compounds in complex mixtures. researchgate.netlcms.cz

The process involves ionizing the sample, accelerating the ions through an electric or magnetic field, and detecting their m/z ratio. bioanalysis-zone.comlabmanager.com The high resolving power of these instruments allows for the separation of ions with very similar masses, providing a high degree of confidence in the assigned molecular formula. labmanager.com

Calculated Properties for this compound:

PropertyValueSource
Molecular Formula C₄H₈N₂OSPubChem nih.gov
Molecular Weight 132.19 g/mol PubChem nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the excitation of electrons from lower to higher energy orbitals. libretexts.orgmsu.edu The resulting spectrum provides information about the electronic structure of the compound, particularly the presence of chromophores—the parts of a molecule that absorb light. msu.edu

The UV-Vis spectrum of a compound is influenced by its molecular structure and the solvent used. libretexts.org For this compound, the nitroso group (N=O) and the thiomorpholine ring system constitute the primary chromophores. The absorption bands observed in the UV-Vis spectrum can be attributed to specific electronic transitions within these groups.

While a detailed, publicly available UV-Vis spectrum for this compound is not readily found in the searched literature, general principles of UV-Vis spectroscopy can be applied. technologynetworks.comuu.nlresearchgate.net The n → π* transition of the nitroso group typically appears in the near-UV region. The specific wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) are characteristic properties that can be used for both qualitative identification and quantitative analysis based on the Beer-Lambert Law. libretexts.org

Integration of Spectroscopic Data with Computational Methods for Comprehensive Structural Elucidation

The elucidation of a molecule's three-dimensional structure is greatly enhanced by integrating experimental spectroscopic data with computational modeling. numberanalytics.comresearchgate.net Computational methods, such as molecular mechanics (MM) and quantum mechanics (QM), can predict molecular structures and simulate spectroscopic properties. numberanalytics.com

In the context of this compound, computational chemistry can be used to:

Predict stable conformations: The thiomorpholine ring can exist in different conformations (e.g., chair, boat). Computational methods can determine the most stable conformation and the energy barriers between them.

Simulate spectra: Quantum mechanics can be used to predict the NMR, IR, and UV-Vis spectra of a proposed structure. numberanalytics.com

Validate experimental data: By comparing the computationally simulated spectra with the experimentally obtained spectra (from HRMS, UV-Vis, etc.), the proposed structure can be validated with a high degree of confidence. numberanalytics.comchemrxiv.org

This integrated approach, often referred to as Computer-Assisted Structure Elucidation (CASE), provides a powerful framework for unambiguously determining the structure of complex molecules. researchgate.net The synergy between experimental data and computational predictions allows for a more detailed and accurate structural assignment than either method could achieve alone. researchgate.netchemrxiv.org

Computational and Theoretical Chemistry Studies of 4 Nitrosothiomorpholine

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations are powerful computational tools used to predict the geometric, electronic, and energetic properties of molecules. These methods are essential for understanding molecular stability, reactivity, and reaction mechanisms at the atomic level.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a widely used quantum mechanical method in chemistry and physics for calculating the electronic structure of atoms and molecules. Its popularity stems from a favorable balance between computational cost and accuracy, allowing for the study of larger and more complex systems than many other high-level methods.

In a typical DFT study, the primary goal of geometry optimization is to find the lowest energy arrangement of atoms in a molecule, its equilibrium geometry. This is achieved by calculating the forces on each atom and iteratively adjusting their positions until a minimum on the potential energy surface is located. For a molecule like 4-nitrosothiomorpholine, DFT calculations, for instance using the B3LYP functional with a basis set like 6-311++G(d,p), could be employed to predict bond lengths, bond angles, and dihedral angles. While no specific data exists for this compound, a hypothetical optimized geometry would provide insight into the planarity of the nitroso group and the puckering of the thiomorpholine (B91149) ring.

Table 1: Hypothetical Geometrical Parameters for this compound from DFT Calculations

ParameterPredicted Value
N-N Bond Length (Å)Data not available
N-O Bond Length (Å)Data not available
C-S-C Bond Angle (°)Data not available
Ring Puckering ParametersData not available
Dipole Moment (Debye)Data not available

Note: This table is illustrative. No published data for these parameters on this compound could be found.

Calculation of Activation Energies for Elementary Reaction Steps

The calculation of activation energies is critical for understanding the kinetics of a chemical reaction. The activation energy represents the minimum energy required for a reaction to occur and is the energy difference between the reactants and the transition state.

Quantum mechanical methods can be used to model the potential energy surface of a reaction, locating the structures of reactants, products, and, most importantly, the transition state. The energy of the transition state relative to the reactants gives the activation energy, which is a key parameter in determining the reaction rate. For this compound, this could be applied to study its decomposition pathways or its reactions with other molecules. However, no studies detailing the activation energies for any elementary reaction steps involving this compound have been found.

Conformational Analysis and Energetic Landscapes (e.g., Boat Conformation Stability)

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For cyclic molecules like the thiomorpholine ring in this compound, conformational analysis is crucial for understanding their structure and stability.

The six-membered thiomorpholine ring is expected to adopt non-planar conformations to relieve ring strain. The most stable conformation for a simple cyclohexane (B81311) ring is the chair form, which minimizes both angle strain and torsional strain. Other higher-energy conformations include the boat, twist-boat, and half-chair. The boat conformation is generally less stable than the chair due to unfavorable steric interactions between the "flagpole" hydrogens and eclipsed conformations along the sides.

A conformational analysis of this compound would involve calculating the relative energies of its possible chair and boat conformations. The presence of the sulfur atom and the nitroso group would influence the energetic landscape. For instance, the stability of different chair conformers (with the nitroso group in an axial or equatorial position) would be of interest. However, no specific computational studies on the conformational analysis and the relative stability of the boat conformation for this compound are available.

Table 2: General Relative Energies of Cyclohexane Conformations

ConformationRelative Energy (kJ/mol)Key Strain Feature
Chair0Strain-free
Twist-Boat~23Torsional and steric strain
Boat~30Flagpole steric strain and torsional strain
Half-Chair~45High angle and torsional strain

Note: This table is for the parent cyclohexane ring and is provided for context. Specific values for this compound are not available.

Molecular Orbital Analysis

Molecular orbital (MO) theory describes the wave-like behavior of electrons in molecules, with each electron occupying a specific molecular orbital. Analysis of these orbitals, particularly the frontier orbitals, provides deep insights into chemical reactivity.

Frontier Molecular Orbital (FMO) Theory (HOMO/LUMO)

Frontier Molecular Orbital (FMO) theory is a powerful application of MO theory that focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The HOMO is the orbital from which a molecule is most likely to donate electrons, characterizing its nucleophilicity, while the LUMO is the orbital that is most likely to accept electrons, defining its electrophilicity.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's chemical reactivity and kinetic stability. A small HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For this compound, a calculation of the HOMO and LUMO energy levels and visualization of their spatial distribution would reveal the most probable sites for nucleophilic and electrophilic attack. Unfortunately, no such analysis for this compound has been published.

Table 3: Key Concepts of Frontier Molecular Orbital Theory

OrbitalDescriptionRole in Reactivity
HOMO Highest Occupied Molecular OrbitalElectron-donating orbital; associated with nucleophilicity/basicity.
LUMO Lowest Unoccupied Molecular OrbitalElectron-accepting orbital; associated with electrophilicity/acidity.
HOMO-LUMO Gap Energy difference between HOMO and LUMOIndicator of chemical reactivity and kinetic stability.

Localized Orbital Locator (LOL) and Reduced Density Gradient (RDG) Analysis

Localized Orbital Locator (LOL) and Reduced Density Gradient (RDG) are advanced computational tools used to visualize and analyze chemical bonding and non-covalent interactions within and between molecules.

The Localized Orbital Locator (LOL) is a function that provides a clear picture of electron localization in a molecule. It helps to distinguish between covalent bonds, lone pairs, and atomic cores, offering a visual representation of the chemical bonding pattern.

The Reduced Density Gradient (RDG) is a method used to identify and visualize weak non-covalent interactions, such as van der Waals forces, hydrogen bonds, and steric clashes. The RDG analysis is based on the electron density and its gradient. Plotting the RDG against the electron density allows for the characterization of different interaction types. These interactions are then typically visualized as surfaces in real space, colored to indicate the type and strength of the interaction (e.g., blue for strong attractive interactions like hydrogen bonds, green for weak van der Waals interactions, and red for repulsive steric clashes).

An application of LOL and RDG analysis to this compound could, for example, characterize the nature of the N-N and N=O bonds and identify any intramolecular non-covalent interactions that contribute to its conformational preferences. However, no studies utilizing LOL or RDG analysis for this compound are present in the scientific literature.

Fukui Functions for Reactivity Site Prediction

Fukui functions are a concept within Density Functional Theory (DFT) used to predict the most likely sites for electrophilic, nucleophilic, and radical attacks on a molecule. nih.govfaccts.de These functions analyze the change in electron density as an electron is added to or removed from the molecule, thereby identifying the most reactive atomic centers. mdpi.com High positive values of the Fukui function f+ indicate susceptibility to nucleophilic attack, while high values of f- suggest reactivity towards electrophiles. faccts.de

Advanced Simulation Techniques for Molecular Dynamics and Properties

Specific molecular dynamics simulations for this compound are not extensively documented in publicly available research. However, computational studies on other nitrosamines have utilized MD simulations to investigate their interactions with biological macromolecules, such as enzymes. nih.govheraldopenaccess.us For instance, MD simulations have been used to study the interaction of tobacco-specific nitrosamines with cytochrome P450 enzymes, which are involved in their metabolic activation. heraldopenaccess.us These studies provide insights into how nitrosamines bind to the active site of these enzymes and the conformational changes that occur during this process. heraldopenaccess.us

In the absence of specific MD studies for this compound, quantum mechanical (QM) calculations, another form of advanced simulation, have been employed to understand its properties and reactivity as part of a broader analysis of nitrosamines. acs.orgnih.gov These QM studies provide detailed information about the electronic structure and energy landscapes of the molecule, which are fundamental to its dynamic behavior during chemical reactions.

Application of Computational Models in Predicting Reaction Pathways and Reactivity

Computational models, particularly those based on quantum mechanics (QM), are instrumental in predicting the reaction pathways and reactivity of molecules like this compound. acs.orgnih.gov A significant area of investigation for nitrosamines is their metabolic activation pathway, which is believed to be a key step in their carcinogenicity. chemrxiv.orgacs.orgnih.gov

A pivotal study by De et al. (2024) conducted a comprehensive QM-based analysis of a diverse set of nitrosamines, including N-nitroso thiomorpholine, to understand how their structure influences reactivity related to carcinogenicity. acs.orgnih.gov This research evaluated the activation energies for several critical steps in the metabolic pathway:

α-Hydroxylation: This is considered a crucial rate-limiting step in the metabolic activation of many nitrosamines. chemrxiv.org The study calculated the activation energies for the hydroxylation at the α-carbon atoms adjacent to the nitroso group.

Aldehyde Formation: Following α-hydroxylation, the molecule can decompose to form an aldehyde.

Diazonium Intermediate Formation: This is a key reactive intermediate that can subsequently react with biological macromolecules like DNA.

Hydrolysis and Reaction with DNA: The diazonium ion can either be hydrolyzed or react with DNA bases, the latter being a critical event in mutagenesis. acs.orgnih.gov

The computational models used in this study help to rationalize the carcinogenic potency of different nitrosamines by comparing the calculated activation energies for these reaction steps. acs.orgnih.gov For N-nitroso thiomorpholine, these calculations provide a detailed picture of its likely metabolic fate and the energetic barriers associated with each transformation.

Theoretical Characterization of Reaction Intermediates and Transition States

The theoretical characterization of reaction intermediates and transition states is crucial for understanding the mechanism of a chemical reaction. nih.gov For this compound, computational studies have focused on the intermediates and transition states formed during its metabolic activation.

The research by De et al. (2024) provides valuable data on the Gibbs free energies of activation for the formation of key intermediates and transition states in the metabolic pathway of N-nitroso thiomorpholine. acs.orgnih.gov

Table 1: Calculated Activation Energies for the Metabolic Pathway of N-Nitroso thiomorpholine

Reaction StepGibbs Free Energy of Activation (ΔG‡) (kcal/mol)
α-HydroxylationData not explicitly provided for individual compound
Aldehyde FormationData not explicitly provided for individual compound
Diazonium Intermediate FormationData not explicitly provided for individual compound
Reaction with DNA base (Guanine)Data not explicitly provided for individual compound
HydrolysisData not explicitly provided for individual compound

Note: While the study by De et al. (2024) included N-nitroso thiomorpholine, the specific activation energy values for each step for this particular compound are not detailed in the provided information. The study presents a range of activation energies for the different classes of nitrosamines investigated.

The study does, however, provide insights into the relative stability of intermediates and the heights of transition state barriers for different nitrosamines, allowing for a comparative analysis. nih.gov For carcinogenic nitrosamines, the formation of DNA adducts is often kinetically and thermodynamically favored over hydrolysis. nih.gov The theoretical calculations of the structures and energies of these transient species for this compound are essential for predicting its biological activity and assessing its potential risk. These computational approaches have been shown to be consistent with experimental findings for other complex heterocyclic systems.

Analytical Chemistry Methodologies for 4 Nitrosothiomorpholine

Chromatographic Separation Techniques

Chromatography is the cornerstone of 4-Nitrosothiomorpholine analysis, providing the necessary separation from other sample components that could interfere with detection. The choice between gas and liquid chromatography is largely dictated by the volatility and thermal stability of the analyte.

Gas chromatography is a well-established and effective technique for the analysis of volatile and semi-volatile nitrosamines. mac-mod.com Given that this compound possesses sufficient volatility and thermal stability, GC is a suitable method for its separation. The technique involves vaporizing the sample and moving it through a chromatographic column using an inert carrier gas, such as helium. Separation is achieved based on the differential partitioning of analytes between the mobile gas phase and a stationary phase coated on the column walls.

For the analysis of nitrosamines, including analogs like N-nitrosomorpholine (NMOR), methods often employ a capillary column with a specific stationary phase to achieve optimal separation. nih.govnih.gov A common approach involves direct liquid injection of the sample extract into the GC system. restek.com Alternatively, for enhanced sensitivity and reduced matrix interference, headspace sampling may be used, where only the volatile components from the sample matrix are introduced into the GC system. agilent.comresearchgate.net

A typical GC oven temperature program starts at a lower temperature, holds for a few minutes, and then ramps up to a final, higher temperature to ensure the elution of all compounds of interest. nih.gov For instance, a fast GC-MS method developed for various low molecular weight nitrosamines utilized a run time of less than 10 minutes, demonstrating the efficiency of modern GC techniques. nih.govrestek.com

Table 1: Example GC Parameters for Nitrosamine (B1359907) Analysis
ParameterConditionReference
ColumnJ&W VF-WAXms (30 m x 0.25 mm, 1.00 µm) agilent.com
Injection ModeLiquid Injection or Headspace restek.comagilent.com
Carrier GasHelium nih.gov
Oven ProgramInitial 70°C (4 min), ramp 20°C/min to 240°C (hold 3.5 min) agilent.com
Injector Temperature250°C nih.gov

While GC is effective, high-performance liquid chromatography (HPLC) offers a powerful alternative, particularly for nitrosamines that may be less volatile or prone to thermal degradation. mac-mod.com HPLC separates compounds based on their interaction with a solid stationary phase (packed into a column) and a liquid mobile phase. For nitrosamine analysis, reversed-phase HPLC is the most common mode, where a nonpolar stationary phase is used with a polar mobile phase.

Several HPLC methods have been developed for the simultaneous analysis of multiple nitrosamines. rsc.orgresearchgate.netresearchgate.net These methods typically use a C18 column and a gradient elution with a mobile phase consisting of water and an organic solvent like acetonitrile or methanol (B129727), often with an additive such as formic acid to improve peak shape and ionization efficiency for mass spectrometry detection. rsc.orgresearchgate.netresearchgate.netacs.org Ultra-high-performance liquid chromatography (UHPLC) systems, which use smaller particle-sized columns, can achieve faster and more efficient separations. rsc.orgresearchgate.netresearchgate.net The selection of the mobile phase and gradient profile is critical and must be optimized to ensure separation from matrix components and other impurities. sepscience.com

The choice of the chromatographic column and its stationary phase is critical for achieving the required selectivity and resolution in nitrosamine analysis. A variety of specialized columns are available for both GC and HPLC applications.

For GC analysis, wax-based columns like the J&W VF-WAXms are often recommended. agilent.com These polar stationary phases provide good selectivity for nitrosamines.

In HPLC, while standard C18 columns are widely used, other stationary phases can offer unique selectivity. Porous graphitic carbon (PGC) columns, such as the Supel™ Carbon LC, provide a distinct separation mechanism based on the polarizability and geometric structure of the analytes and are effective for separating nitrosamine compounds. sigmaaldrich.com Another specialized phase is the pentafluorophenyl (PFP) column. glsciences.com However, for highly polar nitrosamines, columns like the InertSustain AQ-C18 are often preferred as they are designed to provide stronger retention for polar compounds, which might otherwise elute too early on standard C18 or PFP columns. glsciences.com

To enhance separation specificity, dual-column chromatographic systems have also been employed. nih.gov This setup involves connecting two columns in series, often with different stationary phases, allowing for more complex separations and improved confirmation of analyte identity. nih.gov

Mass Spectrometric Detection and Quantification

Mass spectrometry (MS) is the definitive detection technique for the analysis of this compound due to its exceptional sensitivity and selectivity. When coupled with a chromatographic system, it provides confident identification and precise quantification of the target analyte at trace levels.

For quantitative analysis, tandem mass spectrometry (MS/MS) is the gold standard. In a GC-MS/MS or LC-MS/MS system, the mass spectrometer operates in Multiple Reaction Monitoring (MRM) mode. This involves selecting the specific molecular ion of the target analyte (the precursor ion) in the first quadrupole, fragmenting it, and then monitoring for a specific, characteristic fragment ion in the third quadrupole. This process provides a very high degree of selectivity and sensitivity, minimizing interferences from the sample matrix. restek.com

LC-MS/MS has become a preferred method for quantifying nitrosamine impurities in various products. sepscience.comchromatographyonline.com High-resolution mass spectrometry (HRMS) coupled with LC, using instruments like the Q-Exactive Orbitrap, offers an alternative to tandem quadrupole systems, providing highly accurate mass measurements that further enhance specificity. rsc.orgresearchgate.netresearchgate.netthermofisher.com GC-MS/MS is also widely used and is particularly effective for a broad range of volatile and semi-volatile nitrosamines, with methods validated to detect these impurities at low ppb levels. nih.govrestek.com

The validation of these quantitative methods typically includes assessments of linearity, accuracy, precision, and the determination of limits of detection (LOD) and quantification (LOQ). For N-nitrosomorpholine, a close structural analog, LC-HRMS methods have achieved LODs in the range of 0.4 to 12 ng/L in water matrices, while headspace GC-MS methods have reported LOQs as low as 0.006 ppm in drug substances. researchgate.netrsc.orgresearchgate.netresearchgate.net

Table 2: Comparison of MS-based Quantitative Methods for Nitrosamines
TechniqueIonization SourceKey AdvantagesReported LOQ (for NMOR analog)Reference
GC-MS/MSElectron Ionization (EI)High selectivity, robust for volatile compoundsLow ppb levels restek.com
LC-MS/MSElectrospray (ESI) / APCIBroad applicability, suitable for non-volatile compounds~1 ng/mL glsciences.comthermofisher.com
LC-HRMSHeated Electrospray (HESI)High mass accuracy, excellent selectivity0.4 - 12 ng/L (in water) rsc.orgresearchgate.netresearchgate.net
Headspace GC-MSElectron Ionization (EI)Reduces matrix effects, very sensitive0.006 ppm (in API) researchgate.net

Ambient Ionization Mass Spectrometry (AIMS) represents a class of newer techniques that allow for the direct analysis of samples in their native environment with minimal or no preparation. This makes AIMS highly suitable for rapid, high-throughput screening applications.

Two of the most prominent AIMS techniques are Desorption Electrospray Ionization (DESI) and Direct Analysis in Real Time (DART). In DESI, a spray of charged solvent droplets is directed onto the sample surface, desorbing and ionizing analytes which are then drawn into the mass spectrometer. DART utilizes a heated stream of metastable gas (like helium or nitrogen) to desorb and ionize analytes from the sample surface.

The primary advantage of these methods is speed; analysis can often be completed in a matter of seconds. This allows for the rapid screening of a large number of samples to identify potential contamination with compounds like this compound, flagging positive samples for subsequent, more rigorous quantitative analysis by LC-MS/MS or GC-MS/MS. While not typically used for primary quantification, AIMS techniques are powerful tools for initial screening in quality control and safety monitoring workflows.

Sample Preparation and Extraction Methods for Trace Analysis

Effective sample preparation is a critical first step in the analytical workflow for this compound. The primary objectives are to extract the analyte from the sample matrix, remove interfering components, and concentrate the analyte to a level suitable for instrumental detection. The choice of extraction method depends on the sample matrix, the physicochemical properties of this compound, and the sensitivity required.

Liquid-Liquid Extraction (LLE) is a traditional and widely used technique for separating compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous solution and an organic solvent. wikipedia.orgorganomation.com The process involves the transfer of the target analyte from the initial sample solution into the extraction solvent. wikipedia.org For a polar compound like this compound, the choice of solvent and the pH of the aqueous phase are critical for achieving efficient partitioning. Organic solvents with low polarity, such as dichloromethane or diethyl ether, are often employed. ualberta.ca While LLE is versatile, it can be time-consuming, require large volumes of organic solvents, and is sometimes complicated by the formation of emulsions, especially with complex samples. sigmaaldrich.com

Solid-Phase Extraction (SPE) has become a preferred alternative to LLE for many applications due to its higher efficiency, reduced solvent consumption, and potential for automation. sigmaaldrich.com SPE is a form of digital chromatography where compounds are either retained on a solid sorbent or pass through it. agilent.com The process involves four main steps: conditioning the sorbent, loading the sample, washing away interferences, and eluting the analyte of interest. thermofisher.com For extracting this compound from aqueous samples, reversed-phase SPE using sorbents like C18 or polymeric materials is a common approach. The polar analyte is adsorbed from the aqueous sample and then eluted with a small volume of a more non-polar solvent, achieving both cleanup and concentration. agilent.com

Table 1: Comparison of LLE and SPE for this compound Extraction
ParameterLiquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
PrinciplePartitioning between two immiscible liquids based on relative solubility. wikipedia.orgPartitioning between a liquid sample and a solid sorbent based on affinity. thermofisher.com
AdvantagesSimple equipment, versatile for various sample types. organomation.comHigh efficiency, low solvent use, high reproducibility, easily automated. sigmaaldrich.comagilent.com
DisadvantagesLarge solvent volumes, potential for emulsion formation, can be labor-intensive. sigmaaldrich.comCan be more costly per sample, requires method development to select the correct sorbent.
Typical Solvents/SorbentsDichloromethane, Ethyl Acetate, Hexane. organomation.comReversed-phase (C18, polymeric), Normal-phase (silica), Ion-exchange. agilent.com

The sample matrix—the collection of all components in a sample other than the analyte of interest—can significantly impact the accuracy of trace analysis. When using highly sensitive detection techniques like liquid chromatography-mass spectrometry (LC-MS), co-eluting matrix components can interfere with the ionization of the target analyte, a phenomenon known as the matrix effect. researchgate.netnih.gov This can lead to either signal suppression or enhancement, resulting in inaccurate quantification. nih.gov

The complexity of the matrix dictates the extent of this effect; for instance, wastewater influents can cause signal suppression of over 97%, whereas the effect in tap water is significantly less. researchgate.net Therefore, optimizing sample preparation to minimize matrix effects is crucial. Strategies include:

Efficient Sample Cleanup: Utilizing selective SPE protocols to effectively remove interfering compounds before analysis.

Chromatographic Separation: Modifying chromatographic conditions (e.g., mobile phase gradient, column chemistry) to separate the analyte from interfering matrix components. pmda.go.jp

Sample Dilution: Diluting the sample can reduce the concentration of interfering substances, thereby minimizing matrix effects, although this may compromise detection limits. researchgate.net

Matrix-Matched Calibration: Preparing calibration standards in a blank matrix extract that is similar to the sample helps to compensate for consistent matrix effects. pmda.go.jp

Use of Internal Standards: The use of a stable isotope-labeled internal standard that behaves similarly to the analyte during extraction and ionization is one of the most effective ways to correct for matrix effects and variations in extraction efficiency.

Table 2: Strategies to Mitigate Matrix Effects in Nitrosamine Analysis
StrategyDescriptionApplicability
Advanced Sample CleanupUsing highly selective SPE sorbents or multi-step cleanup procedures to remove interfering compounds. agilent.comComplex matrices like biological fluids, food, and environmental samples.
Chromatographic OptimizationAdjusting LC conditions to achieve baseline separation of the analyte from matrix components. pmda.go.jpWhen specific, known interferences are present.
Matrix-Matched StandardsCalibration standards are prepared in an extract of a blank matrix to mimic the sample environment. pmda.go.jpUseful when a representative blank matrix is available and the matrix effect is consistent.
Isotope DilutionAdding a known amount of a stable isotope-labeled version of the analyte to the sample before extraction.Considered the gold standard for correcting errors in LC-MS analysis, as it accounts for both extraction variability and matrix effects.

Validation of Analytical Procedures

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. It is a regulatory requirement and ensures the reliability of the generated data. Key validation parameters include sensitivity, accuracy, precision, and linearity. semanticscholar.org

The sensitivity of an analytical method describes its ability to discriminate between small differences in analyte concentration. It is often related to the slope of the calibration curve. Two critical performance characteristics related to sensitivity are the Limit of Detection (LOD) and the Limit of Quantification (LOQ).

Limit of Detection (LOD): The lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified with acceptable precision and accuracy. It is often estimated based on the signal-to-noise ratio (typically S/N ≥ 3) or the standard deviation of blank measurements. nih.gov

Limit of Quantification (LOQ): The lowest concentration of an analyte that can be determined with acceptable precision and accuracy. The LOQ is crucial for trace analysis and is a key parameter for methods intended to monitor contaminants against regulatory limits. pmda.go.jp

Modern analytical techniques, such as GC-MS/MS and LC-HRMS, offer exceptional sensitivity for nitrosamine analysis, with detection and quantification limits often in the parts-per-billion (ppb) or even parts-per-trillion (ppt) range. nih.govturkjps.orgfda.gov

Table 3: Representative Detection and Quantification Limits for Nitrosamines using Mass Spectrometry Techniques
NitrosamineTechniqueMatrixLODLOQReference
N-Nitrosodimethylamine (NDMA)GC-MS/MSValsartan0.02 ppm0.06 ppm turkjps.org
N-Nitrosodiethylamine (NDEA)GC-MS/MSValsartan0.03 ppm0.09 ppm turkjps.org
N-Nitroso PropranololLC-MSPropranolol0.005 ng/mL0.010 ng/mL nih.gov
Multiple NitrosaminesLC-HRMSDrug Products-as low as 0.005 ppm fda.gov

Accuracy refers to the closeness of a measured value to the true or accepted value. It is typically assessed by analyzing spiked samples (a blank matrix to which a known amount of the analyte has been added) and is expressed as percent recovery. For trace analysis, recoveries are often expected to be within 80-120%. sepscience.com

Precision measures the degree of agreement among a series of individual measurements when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). Precision is evaluated at different levels:

Repeatability (Intra-day precision): Precision under the same operating conditions over a short interval of time.

Intermediate Precision (Inter-day precision): Precision within the same laboratory but on different days, with different analysts, or on different equipment. turkjps.org

Reproducibility: Precision between different laboratories, often assessed through inter-laboratory studies or round-robin tests. agilent.com

Inter-laboratory studies are crucial for establishing the ruggedness and transferability of a method. A collaborative study on nitrosamine analysis involving multiple regulatory laboratories found that while mass spectrometry methods could quantify nitrosamines with acceptable accuracy and precision in clean, spiked samples, results for real contaminated samples showed higher variability, highlighting the critical role of sample preparation in method reproducibility. usp.org

Table 4: Typical Accuracy and Precision Data for Nitrosamine Analysis
ParameterAnalyte(s)MatrixResultReference
Accuracy (% Recovery)Nine NitrosaminesMetformin85–110% sepscience.com
Intra-day Precision (% RSD)Four NitrosaminesValsartan1.45 - 6.38% turkjps.org
Inter-day Precision (% RSD)Four NitrosaminesValsartan2.88 - 9.15% turkjps.org

Linearity demonstrates the ability of an analytical method to produce test results that are directly proportional to the concentration of the analyte within a given range. researchgate.net This relationship is established using a calibration curve , which plots the instrumental response against the concentration of prepared standards.

The performance of the calibration curve is a cornerstone of quantitative analysis. A linear regression model is typically fitted to the data points. Key parameters for evaluating the curve include:

Concentration Range: The range over which the method is shown to be linear, accurate, and precise.

Regression Model: Typically a linear equation of the form y = mx + b. For wide concentration ranges in LC-MS, heteroscedasticity (non-constant variance) is common, often requiring the use of weighted linear regression to give more accurate results at the lower end of the curve. nih.govdntb.gov.ua

Coefficient of Determination (r²): A measure of how well the regression line fits the data points. While a value close to 1.0 is desired, it is not a sufficient measure of linearity on its own. nih.gov

Residuals Analysis: An analysis of the residuals (the difference between the observed response and the response predicted by the regression line) provides a better assessment of the goodness of fit than the correlation coefficient alone. nih.govlibretexts.org Residuals should be randomly distributed around zero.

Table 5: Key Performance Parameters for an Analytical Calibration Curve
ParameterDescriptionTypical Acceptance Criteria
Calibration ModelThe mathematical relationship between concentration and response (e.g., linear, weighted linear). semanticscholar.orgModel should be justified; residuals should be random and small.
Coefficient of Determination (r²)Indicates the proportion of the variance in the response variable that is predictable from the concentration.Often > 0.99, but should not be the sole criterion for linearity. nih.gov
RangeThe interval between the upper and lower concentration of analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.Must cover the expected concentration of the analyte in samples, including the LOQ.
Back-calculated ConcentrationsConcentrations of the calibration standards calculated from the regression equation.Should typically be within ±15% of the nominal value (±20% at the LOQ).

Role of this compound as an Internal Standard in Analytical Methods

In analytical chemistry, particularly in chromatographic techniques, an internal standard is a chemical substance added in a consistent amount to all samples, including calibration standards and blanks, in an analysis. researchgate.netgmp-compliance.org The primary purpose of an internal standard is to correct for the loss of analyte during sample preparation and analysis, as well as to compensate for variations in instrument response. researchgate.netgmp-compliance.org For a compound to be effective as an internal standard, it should ideally have chemical and physical properties similar to the analyte of interest and should not be naturally present in the samples. nih.gov

While specific documented examples of this compound being used as an internal standard are not prevalent in the provided research, its structural similarity to other nitrosamines makes it a plausible candidate for such applications in the analysis of this class of compounds. The core principle of using an internal standard is that it experiences similar effects as the analyte during extraction, derivatization, and chromatographic analysis. Therefore, any variations in the analytical process will affect both the analyte and the internal standard to a similar degree, allowing for accurate quantification of the analyte.

The selection of an appropriate internal standard is critical for the accuracy and precision of an analytical method. researchgate.net In the analysis of nitrosamines, isotopically labeled analogs of the target analytes are often preferred as internal standards because their chemical and physical behaviors are nearly identical to their non-labeled counterparts. rsc.orgresearchgate.net For instance, deuterated forms of N-nitrosodimethylamine (NDMA-d6) and N-nitrosodi-n-propylamine (NDPA-d14) have been successfully used for the quantification of various nitrosamines in different matrices. rsc.orgresearchgate.net

Theoretically, this compound could serve as an internal standard in methods for the determination of other nitrosamines, particularly in complex matrices where sample preparation steps might lead to analyte loss. Its utility would depend on its ability to mimic the behavior of the target nitrosamines throughout the analytical procedure, from extraction to detection.

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.